molecular formula C6H8N+ B1230649 4-Methylpyridin-1-ium

4-Methylpyridin-1-ium

Cat. No.: B1230649
M. Wt: 94.13 g/mol
InChI Key: FKNQCJSGGFJEIZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyridin-1-ium is an organic compound with the molecular formula C₆H₈N⁺. It is the N-methylated derivative of pyridine and is classified as a quaternary ammonium ion . This compound is of significant interest due to its presence in various chemical and biological processes.

Preparation Methods

4-Methylpyridin-1-ium can be synthesized through several methods. One common synthetic route involves treating pyridine with dimethyl sulfate, resulting in the formation of this compound ion . The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ + \text{CH}_3\text{OSO}_3^- ]

Industrial production of this compound often involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst . This method also produces some 2-methylpyridine as a byproduct.

Chemical Reactions Analysis

4-Methylpyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:

Common reagents and conditions for these reactions include methylammonium sulfite in aqueous methylamine for substitution reactions . Major products formed from these reactions include 4-phenylpyridine and other substituted pyridines.

Mechanism of Action

The mechanism of action of 4-Methylpyridin-1-ium involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, leading to the formation of various derivatives . The compound’s effects are mediated through its ability to undergo ring transformations and interact with nucleophiles.

Comparison with Similar Compounds

4-Methylpyridin-1-ium is similar to other methylpyridinium compounds, such as 2-methylpyridinium and 3-methylpyridinium . it is unique in its specific reactivity and applications. For example, this compound is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals, whereas other methylpyridinium compounds may have different applications and reactivity profiles .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for various scientific research and industrial processes.

Properties

Molecular Formula

C6H8N+

Molecular Weight

94.13 g/mol

IUPAC Name

4-methylpyridin-1-ium

InChI

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/p+1

InChI Key

FKNQCJSGGFJEIZ-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=[NH+]C=C1

Synonyms

4-methylpyridine
4-methylpyridinium

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.